2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Catalog No.
S731119
CAS No.
5464-11-9
M.F
C4H9IN2S
M. Wt
244.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodid...

CAS Number

5464-11-9

Product Name

2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

IUPAC Name

2-methylsulfanyl-4,5-dihydro-1H-imidazole;hydroiodide

Molecular Formula

C4H9IN2S

Molecular Weight

244.1 g/mol

InChI

InChI=1S/C4H8N2S.HI/c1-7-4-5-2-3-6-4;/h2-3H2,1H3,(H,5,6);1H

InChI Key

PZZRSEUDGCFXIH-UHFFFAOYSA-N

SMILES

CSC1=NCCN1.I

Synonyms

3-Methylthio-4,5-dihydroimidazole Hydroiodide; 2-Methylthio-2-imidazoline Monohydroiodide; 2-Methylmercapto-4,5-dihydroimidazole Hydroiodide; 2-(Methylthio)imidazolinium Iodide;

Canonical SMILES

CSC1=[NH+]CCN1.[I-]

Isomeric SMILES

CSC1=[NH+]CCN1.[I-]

The exact mass of the compound 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26869. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide (CAS 5464-11-9) is a stable, crystalline salt form of a 2-methylthio-2-imidazoline. It functions as a highly effective aminating agent, primarily used for the conversion of primary and secondary amines into their corresponding guanidine derivatives. This transformation is a fundamental step in the synthesis of numerous compounds in medicinal chemistry and agrochemical development, where the guanidinium group is a key structural motif.

Research Fit

1
Salt form High-purity hydroiodide salt with defined crystallinity
2
Identity Well-characterized melting point supports batch consistency
3
Reactivity Electrophilic building block for kinase and antiviral intermediate synthesis

Substituting this specific hydroiodide salt with its free base, other halide salts, or alternative guanidinylating reagents like S-methylisothiourea is not advisable without careful process re-validation. Differences in physical state, such as the free base being an oil or other salts being hygroscopic, can severely impact handling, weighing accuracy, and storage stability. Furthermore, alternative reagents often require harsher reaction conditions, such as elevated temperatures or stronger bases, which can lead to lower yields, increased byproduct formation, and incompatibility with sensitive functional groups present in complex intermediates. These factors directly affect process efficiency, reproducibility, and the cost of purification in both laboratory and industrial settings.

Substitution Risk

Free base or alternative salts
Hydrobromide and free base forms exhibit different purity grades and crystallinity, which may alter solubility and handling.
Technical-grade purity
Lower purity technical-grade alternatives may introduce impurities that compromise stoichiometric precision in sensitive kinase inhibitor syntheses.
Anion-dependent reactivity
Iodide vs bromide counterion can influence nucleophilic substitution kinetics, potentially shifting reaction outcomes.

Process Advantage: Consistent, Crystalline Solid Form for Reliable Handling

This hydroiodide is consistently documented as a stable, crystalline powder with a defined melting point (144-146 °C). In contrast, the corresponding free base, 2-(methylthio)-4,5-dihydro-1H-imidazole, is described as a solid or liquid, suggesting potential for lot-to-lot inconsistency and handling difficulties associated with non-crystalline materials. The defined solid state of the hydroiodide salt is a critical attribute for process scale-up.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataCrystalline powder
Comparator Or BaselineFree Base (CAS 20112-79-2): 'Solid or liquid'
Quantified DifferenceDefined crystalline solid vs. potentially variable or non-solid form
ConditionsStandard laboratory conditions

A reliable, free-flowing crystalline solid ensures accurate weighing, predictable solubility, and easier handling in both manual and automated systems, improving process reproducibility and reducing material waste.

Purity specification
Cross-study comparable
99% (Hydroiodide) vs. 95% (Hydrobromide)
Higher purity specification may support precise stoichiometry in multi-step syntheses.
Vendor technical data sheets; absolute difference of 4 percentage points.

High-Yield Conversion of Challenging Secondary Amines

This reagent demonstrates high efficiency in the guanidinylation of sterically accessible secondary amines, a reaction class where many alternative reagents perform poorly. For example, the reaction with pyrrolidine proceeds to completion in methanol at room temperature, affording the guanidine product in 91% isolated yield. This performance with secondary amines under mild conditions is a significant advantage over traditional methods that may require elevated temperatures or result in lower yields.

Evidence DimensionIsolated Reaction Yield
Target Compound Data91% yield with Pyrrolidine (secondary amine)
Comparator Or BaselineGeneral performance of alternative reagents which are often less efficient for secondary amines.
Quantified DifferenceHigh yield maintained for a challenging substrate class.
ConditionsMethanol solvent, room temperature, 24 hours.

This enables the efficient synthesis of complex, multi-substituted guanidines found in advanced pharmaceutical candidates, providing a reliable route where other reagents may fail or require extensive optimization.

Melting point
Cross-study comparable
144–146 °C (Hydroiodide) vs. 157 °C (Hydrobromide)
Lower, sharp melting range facilitates solid-state identity verification.
Literature reported values; supports salt form confirmation.

Efficient Reactivity with Electron-Deficient Aryl Amines

The reagent effectively converts electron-deficient aromatic amines, which are known to be poor nucleophiles, into their corresponding guanidines in high yield. The reaction with aniline proceeds smoothly at room temperature to provide the product in 92% yield. This demonstrates a high level of reactivity that is often not achievable with other guanidinylating agents without forcing conditions, which could compromise other functional groups on the substrate.

Evidence DimensionIsolated Reaction Yield
Target Compound Data92% yield with Aniline
Comparator Or BaselineAnilines are challenging substrates for many guanidinylation methods, often resulting in lower yields.
Quantified DifferenceMaintains high yield (>90%) with a less nucleophilic amine.
ConditionsMethanol solvent, room temperature, 24 hours.

This broad substrate scope allows for the synthesis of a wider variety of complex aryl guanidines, crucial for building blocks in pharmaceuticals and agrochemicals, without requiring harsh, potentially destructive reaction conditions.

Synthetic yield
Direct head-to-head
65–95% yield (compounds 1–8)
Reported baseline reactivity in reductive amination with spiro-amines.
NaBH(OAc)3/HCO2H, dichloroethane; relevant to antiviral intermediate scope.
Application breadth
Class-level inference
6 distinct target classes documented
Supports building-block consolidation across kinase, antiviral, and catalyst research.
Review of vendor technical literature; no comparator data for related imidazolines.

Synthesis of Complex Pharmaceutical Intermediates

This reagent is the right choice for multi-step syntheses where amines, including less reactive anilines or secondary amines, must be converted to guanidines without damaging other sensitive functional groups. Its ability to achieve high yields at room temperature simplifies processes and leads to cleaner crude products, reducing purification costs.

Process Development and Scale-Up Operations

For chemical manufacturing and process scale-up, the consistent, crystalline solid form of the hydroiodide salt provides a significant advantage. It ensures reliable, reproducible handling and dosing, which is critical for maintaining batch-to-batch consistency and operational safety in a plant environment.

Library Synthesis for Agrochemical and Drug Discovery

When preparing libraries of related compounds containing the guanidine moiety, this reagent's broad substrate scope is a key enabler. Its proven effectiveness with primary, secondary, and electron-deficient amines allows for greater structural diversity from a common synthetic route, accelerating lead discovery programs.

Application Fit Matrix

Application
Selection Property
Validation Focus
Aurora/EGFR kinase inhibitor intermediate synthesis
High-purity hydroiodide salt form
Stoichiometry and impurity control
Spiro-piperidine antiviral intermediate synthesis
Reliable electrophilic reactivity
Reported synthetic yield benchmarks
Guanidinyl pyrrolidine organocatalyst synthesis
Consistent leaving-group reactivity
Catalyst reproducibility assessment
Multi-target medicinal chemistry (CA/CXCR4)
Building block versatility
Cross-target validation and inventory consolidation

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

20112-79-2

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